molecular formula C13H17NO3 B3019985 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid CAS No. 94851-18-0

1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B3019985
CAS No.: 94851-18-0
M. Wt: 235.283
InChI Key: GAVWJLAMGCSUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a pyrrolidine ring substituted with a 3-methoxybenzyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 3-methoxybenzylamine with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Temperature: Room temperature to 50°C
  • Reaction time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products:

  • Oxidation: Formation of 1-(3-Hydroxy-benzyl)-pyrrolidine-2-carboxylic acid.
  • Reduction: Formation of 1-(3-Methoxy-benzyl)-pyrrolidine-2-methanol.
  • Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

  • 1-(3-Hydroxy-benzyl)-pyrrolidine-2-carboxylic acid
  • 1-(3-Methoxy-benzyl)-pyrrolidine-2-methanol
  • 1-(3-Methoxy-benzyl)-pyrrolidine-2-acetic acid

Comparison: 1-(3-Methoxy-benzyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of both a methoxybenzyl group and a carboxylic acid functional group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the methoxy group can influence the compound’s lipophilicity and ability to cross biological membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-11-5-2-4-10(8-11)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVWJLAMGCSUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.